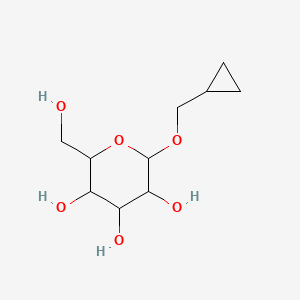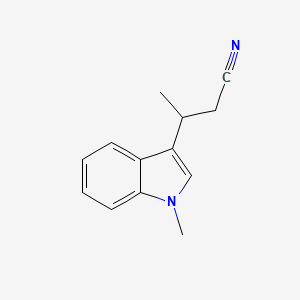
(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is a chiral organic compound that features an indole moiety attached to a butanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and butanenitrile derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Chirality Induction: The chiral center at the 3-position of the butanenitrile chain is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The indole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Wirkmechanismus
The mechanism of action of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and chiral nitriles, such as:
- (S)-3-(1H-Indol-3-yl)butanenitrile
- ®-3-(1-Methyl-1H-indol-3-yl)butanenitrile
- 3-(1H-Indol-3-yl)propanenitrile
Uniqueness
The uniqueness of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile lies in its specific stereochemistry and the presence of both the indole and nitrile functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(1-methylindol-3-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGJENJOKQETPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


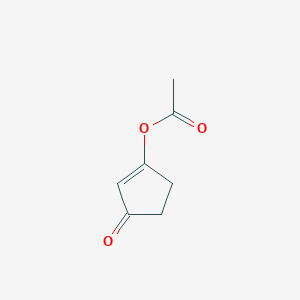

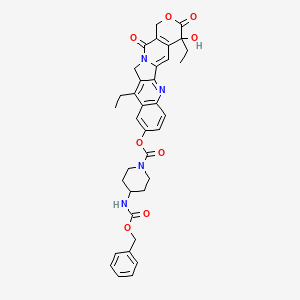
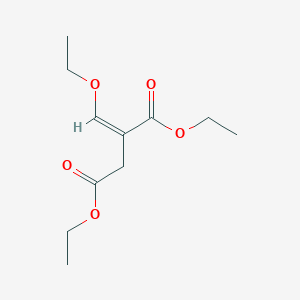
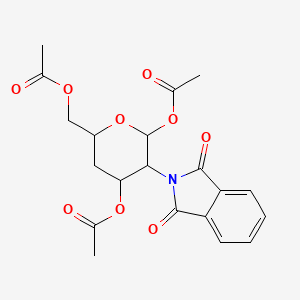
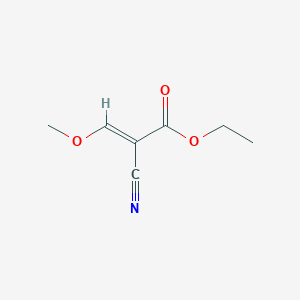
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
